molecular formula C5H8O2 B2935522 2-(Oxetan-3-YL)acetaldehyde CAS No. 928758-00-3

2-(Oxetan-3-YL)acetaldehyde

Cat. No.: B2935522
CAS No.: 928758-00-3
M. Wt: 100.117
InChI Key: AIFBKSGZBRGQJE-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)acetaldehyde is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features an acetaldehyde chain linked to an oxetane ring, a four-membered oxygen-containing heterocycle. The oxetane motif is a valuable scaffold in drug design due to its unique properties, such as contributing to polarity, serving as a carbonyl isostere, and influencing the conformational behavior of molecules . Incorporating oxetane rings into molecular structures is a established strategy to modulate key physicochemical properties, which can lead to improved aqueous solubility, altered lipophilicity, and enhanced metabolic stability of potential drug candidates . Research into oxetane-containing compounds has shown their applicability in designing inhibitors for various disease targets, including kinases and enzymes like aldehyde dehydrogenases (ALDH1A) . The oxetane ring can also be explored as a potential bioisostere for carboxylic acid or other functional groups, offering a pathway to novel compound series with improved pharmacokinetic profiles . As a versatile aldehyde, this compound serves as a key synthetic intermediate, enabling further chemical modifications through reactions at the carbonyl group. This product is intended for research use only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxetan-3-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-2-1-5-3-7-4-5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFBKSGZBRGQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928758-00-3
Record name 2-(oxetan-3-yl)acetaldehyde
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Structural Characteristics and Conformational Analysis of 2 Oxetan 3 Yl Acetaldehyde

Molecular Architecture of the Oxetane (B1205548) Ring in 2-(Oxetan-3-YL)acetaldehyde

Oxetane Ring Strain and its Impact on Structure

Bond Lengths and Angles within the Oxetane Heterocycle

The bond lengths and angles of the oxetane ring deviate from those of acyclic ethers due to its strained nature. For the parent oxetane molecule, X-ray diffraction studies have provided precise measurements of its geometric parameters. beilstein-journals.orgacs.org

Bond/Angle Experimental Value (Unsubstituted Oxetane)
C-O Bond Length ~1.46 Å
C-C Bond Length ~1.53 Å
C-O-C Angle ~90.2°
C-C-O Angle ~92.0°
C-C-C Angle ~84.8°

Data based on X-ray crystallographic studies of unsubstituted oxetane. beilstein-journals.orgacs.org

In this compound, the presence of the acetaldehyde (B116499) substituent at the C3 position is likely to cause minor perturbations in these bond lengths and angles. The steric bulk and electronic nature of the acetaldehyde group may lead to slight elongations of adjacent bonds and subtle changes in the endocyclic angles to minimize steric and electronic repulsions.

Ring Puckering and Conformational Dynamics of Substituted Oxetanes

Contrary to early assumptions of planarity, the oxetane ring is known to adopt a puckered conformation. beilstein-journals.org This puckering helps to alleviate some of the torsional strain associated with a planar four-membered ring. The degree of puckering is described by the puckering angle, which for the parent oxetane has been determined to be approximately 8.7° at 140 K. beilstein-journals.org

The introduction of a substituent on the oxetane ring, as in this compound, has a significant impact on the ring's conformational dynamics. The substituent can adopt either an axial or an equatorial position in the puckered ring, and the equilibrium between these conformers is influenced by steric and electronic factors. For 3-substituted oxetanes, the puckered conformation is generally more pronounced than in the parent molecule to accommodate the substituent. acs.org The acetaldehyde group in this compound can exist in different orientations relative to the oxetane ring, leading to a complex conformational landscape that would require computational modeling or detailed spectroscopic analysis to fully elucidate.

Stereochemical Considerations and Chirality of the Oxetan-3-YL Moiety

The substitution pattern in this compound introduces elements of stereochemistry that are crucial to understanding its properties. The C3 carbon of the oxetane ring is bonded to a hydrogen atom, the acetaldehyde group, and two methylene (B1212753) groups of the ring. This makes the C3 carbon a prochiral center. If the two methylene groups of the oxetane ring are considered as part of a larger asymmetric environment, or if the molecule as a whole lacks a plane of symmetry, then this compound is a chiral molecule and can exist as a pair of enantiomers. The presence of a chiral center would have significant implications for its biological activity and its use in asymmetric synthesis.

Electronic Structure and Reactivity Implications of the Acetaldehyde Functional Group

The acetaldehyde functional group (-CHO) is a key determinant of the chemical reactivity of this compound. The carbonyl group (C=O) is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This results in a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon.

Synthetic Methodologies for 2 Oxetan 3 Yl Acetaldehyde and Its Derivatives

Direct Synthesis Approaches to the 2-(Oxetan-3-YL)acetaldehyde Scaffold

The direct synthesis of this compound presents notable challenges due to the sensitivity of the oxetane (B1205548) ring and the reactivity of the aldehyde functional group. While a definitive, high-yield, one-step synthesis is not prominently documented, related homologation methods from oxetan-3-one provide a viable pathway. The synthesis of the closely related oxetane-3-carboxaldehyde has been achieved through the oxidation of oxetane-3-methanol using reagents like pyridinium (B92312) dichromate (PDC). researchgate.net However, classical homologation techniques applied to oxetan-3-one often encounter difficulties because the strained oxetane ring is sensitive to the strongly oxidative, acidic, or basic conditions frequently employed. researchgate.net

A mild, multi-step homologation sequence starting from oxetan-3-one has been developed to produce key building blocks like methyl oxetane-3-carboxylate and oxetane-3-carboxaldehyde, which could serve as precursors. researchgate.net This underscores the complexity of directly forging the this compound structure and points toward precursor-based strategies as a more practical approach.

Synthetic Routes for Related Oxetane-Acetaldehyde Derivatives

Given the challenges in direct synthesis, much of the synthetic effort has been directed toward related derivatives, which can serve as valuable intermediates. These routes often involve building or modifying the oxetane ring system with the desired side chain precursor already in place or introduced via a key reaction.

Formation of the Oxetane Ring in Substituted Derivatives (e.g., 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde)

The synthesis of 3,3-disubstituted oxetanes often leverages oxetane-containing Michael acceptors. These acceptors are typically prepared from oxetan-3-one. thieme-connect.de For instance, the condensation of oxetan-3-one with nitromethane (B149229) can yield an oxetane-containing nitroalkene. thieme-connect.de This intermediate is primed for 1,4-addition reactions with various nucleophiles to create 3,3-disubstituted oxetanes. thieme-connect.de While the direct synthesis of 2-(3-(nitromethyl)oxetan-3-yl)acetaldehyde (B12114582) is not explicitly detailed, this methodology provides a clear strategic blueprint for its potential construction.

Synthesis involving Oxetan-3-one as a Precursor (e.g., 2-(Oxetan-3-ylidene)acetaldehyde (B3030576) and its esters)

Oxetan-3-one is a cornerstone precursor for a wide array of oxetane derivatives. researchgate.net Its rich chemistry allows for the preparation of numerous compounds, including unsaturated acetaldehyde (B116499) derivatives and their corresponding esters. researchgate.net These compounds, featuring an exocyclic double bond, are synthesized through olefination reactions, most notably the Wittig reaction and its variants.

Modified Wittig reactions are instrumental in synthesizing esters of 2-(oxetan-3-ylidene)acetic acid. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. libretexts.orgnih.gov For the synthesis of α,β-unsaturated esters from oxetan-3-one, stabilized ylides are employed. These ylides, where the negative charge is delocalized by an electron-withdrawing group like an ester, are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification, uses phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding Wittig ylides and often provide excellent E-selectivity. wikipedia.org

Table 1: Synthesis of Oxetane-Containing Michael Acceptors via Wittig-type Reactions

This table is interactive and allows for sorting and filtering of data.

ProductYlide/ReagentConditionsYield (%)
Ethyl 2-(oxetan-3-ylidene)acetatePh₃P=CHCO₂EtCH₂Cl₂, 0°C to rt, 15 min89
2-(Oxetan-3-ylidene)acetonitrilePh₃P=CHCNCH₂Cl₂, rt, 6 h82
Diethyl (oxetan-3-ylidene)methylphosphonateNaH, CH₂(PO(OEt)₂)₂THF, rt, 2 h67

Data sourced from Science of Synthesis, Vol. 37. thieme-connect.de

The direct synthesis of 2-(oxetan-3-ylidene)acetaldehyde is achieved through the reaction of oxetan-3-one with formylmethylene triphenylphosphorane (Ph₃P=CHCHO). thieme-connect.de This specific Wittig reagent reacts with the ketone functionality of oxetan-3-one to form the desired α,β-unsaturated aldehyde. The reaction proceeds under mild conditions, typically in a solvent like dichloromethane (B109758) at room temperature, and provides the product in good yield. thieme-connect.de This method represents a key transformation, converting a simple cyclic ketone into a more complex, functionalized structure with synthetic potential.

Intramolecular Cyclization Strategies for Oxetane Ring Formation

The construction of the oxetane ring itself is a fundamental challenge in organic synthesis due to its inherent strain. acs.org Intramolecular cyclization is a primary strategy, where an acyclic precursor containing a suitably positioned nucleophile and leaving group is induced to form the four-membered ring.

Key intramolecular cyclization strategies include:

Williamson Etherification : This is one of the most common methods for oxetane synthesis. beilstein-journals.org It involves the intramolecular Sₙ2 reaction of a halo-alkoxide, typically generated from a 1,3-halohydrin. Despite being a kinetically disfavored 4-exo-tet cyclization, its practicality and versatility make it a frequently used approach. beilstein-journals.org

Intramolecular C-C Bond Formation : This strategy can be used to form bicyclic ketooxetanes through processes like intramolecular C-glycosidation. acs.org Another approach involves the intramolecular opening of an epoxide. For example, treating a trans-epoxy allylic ether with a strong base can lead to regioselective cyclization, favoring the formation of the four-membered oxetane ring over larger rings due to lower transition state strain. acs.org This method has been used to synthesize vinyl oxetanes. acs.org

Photocycloadditions (Paternò-Büchi Reaction) : The [2+2] photocycloaddition of alkenes with aldehydes and ketones is a powerful method for constructing the oxetane skeleton. magtech.com.cn This reaction involves the photochemical excitation of a carbonyl compound, which then adds to a ground-state alkene to form the oxetane ring. beilstein-journals.org

These cyclization methods provide access to the core oxetane scaffold, which can then be further functionalized to yield target molecules like this compound or its derivatives.

Nucleophilic Substitution-Based Cyclizations

A fundamental and widely used method for constructing the oxetane ring is through intramolecular nucleophilic substitution, often referred to as the Williamson etherification. acs.orgbeilstein-journals.org This approach typically involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one terminus and a nucleophilic alkoxide at the other. The success of this reaction is highly dependent on the use of a strong base to generate the alkoxide and a good leaving group to facilitate the 4-exo-tet cyclization. acs.org

For instance, the synthesis of 2,3-trisubstituted oxetanes can be achieved from diol precursors. nih.gov The primary alcohol is selectively tosylated, and subsequent treatment with a strong base like butyl lithium promotes the SN2 cyclization to form the oxetane ring. nih.gov In some cases, a one-pot mesylation followed by sodium hydride-mediated cyclization is employed. nih.gov

The table below illustrates examples of nucleophilic substitution-based cyclizations for the synthesis of various oxetane derivatives.

PrecursorReagentsProductYield (%)Ref
1,3-Diol1. p-TsCl, Pyridine (B92270); 2. n-BuLi, THF2,3-Disubstituted Oxetane- nih.gov
DiolMsCl, Et3N then NaH2,3-Disubstituted Oxetane- nih.gov
1,3-HalohydrinBase (e.g., KOH, NaH)Substituted OxetaneVaries acs.org

Cyclization of Aryl Sulfonate Esters

The use of aryl sulfonate esters as leaving groups in intramolecular cyclizations provides a robust method for oxetane synthesis. acs.org This strategy has been successfully applied to solid-phase synthesis on polystyrene and PEG polymeric supports, demonstrating its versatility. The cyclization of these sulfonate esters proceeds via an intramolecular SN2 reaction to furnish the oxetane ring. acs.org

Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. wikipedia.orgnih.govorganic-chemistry.org It involves the [2+2] cycloaddition of an electronically excited carbonyl compound with an alkene in its ground state. wikipedia.orgnih.govresearchgate.net This reaction is particularly attractive as it forms the oxetane ring in a single step. rsc.org The reaction can be initiated by either n,π* or π,π* transitions of the carbonyl compound, leading to either a singlet or triplet excited state. organic-chemistry.org The reaction is rationalized to proceed through diradical intermediates. organic-chemistry.orgslideshare.net

While the Paternò-Büchi reaction is a cornerstone of oxetane synthesis, its scope can be limited, often requiring aromatic aldehydes or ketones and electron-rich alkenes. rsc.org However, recent advancements have expanded its applicability. rsc.org

Regio- and Stereoselectivity in Oxetane Formation

The Paternò-Büchi reaction often exhibits notable regio- and stereoselectivity, which are influenced by several factors including the nature of the reactants, solvent, and temperature. slideshare.netrsc.orgphotobiology.com The regioselectivity is largely governed by the stability of the intermediate 1,4-biradicals formed upon the addition of the excited carbonyl to the alkene. researchgate.netscispace.com

For example, in the reaction of 2-furylmethanol derivatives with aromatic carbonyl compounds, high regioselectivity is observed, with the carbonyl group preferentially attacking the more substituted double bond of the furan (B31954) ring. photobiology.com The stereoselectivity, particularly the formation of exo or endo isomers, is influenced by the interplay of steric and electronic factors in the transition state. photobiology.comresearchgate.netscispace.com For instance, the reaction of benzaldehyde (B42025) with certain furan derivatives stereoselectively yields the exo isomer. photobiology.com The presence of a hydroxyl group on the alkene can also direct the stereochemical outcome of the reaction, a phenomenon attributed to hydrogen bonding in the excited state. acs.org

The following table summarizes the regio- and stereoselectivity observed in selected Paternò-Büchi reactions.

Carbonyl CompoundAlkeneMajor Product(s)SelectivityRef
Benzophenone2-FurylmethanolMixture of regioisomers8:2 ratio photobiology.com
Benzaldehyde2-FurylmethanolMixture of regioisomers2:1 ratio photobiology.com
Benzophenone2-FurylethanolSingle regioisomerHigh regioselectivity photobiology.com
Benzaldehyde2,3-Dihydrofuranexo isomerHigh stereoselectivity nih.gov

Mechanistic Insights into Photochemical Pathways, including Spin Multiplicity and Electron Transfer

The mechanism of the Paternò-Büchi reaction is complex and can proceed through different pathways depending on the spin multiplicity of the excited carbonyl compound. rsc.orgsemanticscholar.org The reaction can involve both singlet and triplet excited states. rsc.orgsemanticscholar.org

When the reaction proceeds from the triplet excited state of the carbonyl, a triplet 1,4-biradical intermediate is formed. nih.govsemanticscholar.org This intermediate must undergo intersystem crossing (ISC) to the singlet state before it can cyclize to form the oxetane or revert to the starting materials. acs.org The lifetime and fate of these biradicals are crucial in determining the reaction's outcome. nih.gov

In some cases, photoinduced electron transfer (PET) can occur between the excited carbonyl and the alkene, leading to a radical ion pair. slideshare.netrsc.org This pathway is more prevalent when the alkene has a low ionization potential and the carbonyl has a high electron affinity. The subsequent reactions of this radical ion pair can lead to the formation of the oxetane or other products.

Enantioselective Synthesis of Substituted Oxetanes Relevant to this compound

The development of enantioselective methods for the synthesis of chiral oxetanes is of significant interest, particularly for applications in medicinal chemistry. nih.gov One approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson etherification to yield enantioenriched 2-aryl-substituted oxetanes. acs.org

Another strategy utilizes iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides to generate chiral diols, which are then converted to 2,3-trisubstituted oxetanes. nih.gov Formal [2+2] cycloadditions catalyzed by chiral Lewis acids or N-heterocyclic carbenes (NHCs) have also emerged as powerful tools for the enantioselective synthesis of highly substituted oxetanes. acs.orgnih.gov For example, a chiral Cu(II) complex can catalyze the asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate with high yields, diastereoselectivities, and enantioselectivities. beilstein-journals.orgnih.gov

Advanced Synthetic Techniques for Oxetanes

Recent advancements in synthetic methodology have provided novel and efficient routes to oxetanes. These include:

C-H Functionalization: A photoredox-catalyzed method involving the functionalization of alcohol C-H bonds has been developed for the synthesis of oxetanes. acs.orgnih.gov This strategy utilizes a hydrogen atom transfer (HAT) process to generate a radical intermediate that subsequently participates in a cyclization cascade. nih.gov

Gold-Catalyzed Cyclization: A practical, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been achieved using gold catalysis. nih.gov This method is notable for its operational simplicity, proceeding under "open flask" conditions. nih.gov

Domino Reactions: A domino synthesis of bicyclic 3,5-anhydrofuranoses, which contain an oxetane ring, has been reported using a binary Al/TBAB catalyst. beilstein-journals.org

Telescoped Reactions: A three-step telescoped sequence involving a Paternò-Büchi reaction has been developed for the synthesis of functionalized spirocyclic oxetanes. rsc.org

These advanced techniques offer greater efficiency and broader substrate scope for the synthesis of complex oxetane-containing molecules. researchgate.netrsc.org

Flow Chemistry Applications for 2,2-Disubstituted Oxetanes

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering advantages such as precise control over reaction parameters, enhanced safety, and scalability. researchgate.netnih.gov In the context of oxetane synthesis, flow microreactor systems have been successfully employed for the preparation of 2,2-disubstituted oxetanes. researchgate.netnih.gov

One notable application involves the generation and trapping of highly unstable intermediates, such as 2-phenyloxetan-2-yl lithium. researchgate.netnih.gov By utilizing a flow microreactor, the deprotonation of 2-phenyloxetane (B1633447) with s-BuLi and subsequent reaction with an electrophile can be achieved with precise control over residence time. researchgate.net This methodology allows for the generation and immediate use of the unstable organolithium intermediate, minimizing decomposition and enabling reactions at higher temperatures compared to traditional batch processes. researchgate.netnih.gov

The use of a flow system enables the synthesis of a range of 2-substituted-2-phenyloxetanes in moderate to good yields by trapping the lithiated intermediate with various electrophiles. researchgate.net This approach highlights the potential of flow chemistry to handle reactive intermediates and facilitate the synthesis of challenging heterocyclic structures. researchgate.netnih.gov Furthermore, continuous flow technology has been leveraged to generate and utilize the highly unstable 3-oxetanyllithium as a nucleophile, allowing for its reaction with a variety of electrophiles to produce 3-substituted oxetanes. magtech.com.cnbeilstein-journals.org

Table 1: Synthesis of 2,2-Disubstituted Oxetanes via Flow Chemistry researchgate.net
EntryElectrophileProductYield (%)
1Chlorotrimethylsilane2-phenyl-2-(trimethylsilyl)oxetane85
2Iodomethane2-methyl-2-phenyloxetane70
3Benzaldehyde(2-phenyloxetan-2-yl)(phenyl)methanol65
4Acetone (B3395972)2-(2-phenyloxetan-2-yl)propan-2-ol58
5Benzophenone(2-phenyloxetan-2-yl)(phenyl)methanol40

Metal-Catalyzed Approaches (e.g., Rh(I) catalysis for ring-opening reactions)

Metal-catalyzed reactions offer a versatile platform for the synthesis and functionalization of heterocyclic compounds. While various metals have been employed, rhodium catalysis has shown particular promise in transformations involving strained ring systems like oxetanes. acs.orgresearchgate.net

One of the key reactions involving rhodium catalysis is the ring-opening of oxetanes. For instance, Rh(I) catalysts have been utilized in the C-carbamoylation of oxetanols. acs.org In a reaction that would typically yield carbamates, the combination of a Rh(I) catalyst with a specific ligand directs the addition of an isocyanate to the carbon atom, leading to the formation of amide derivatives. acs.org

Furthermore, rhodium-catalyzed hydroacylation represents a method for the ring-opening of oxetanes. This process involves the oxidative addition of a Rh(I) species to an aldehyde, followed by coordination and insertion of the alkene, subsequent opening of the oxetane ring, and reductive elimination to furnish the final product. rsc.org

While not a direct synthesis of this compound, these examples demonstrate the utility of rhodium catalysis in manipulating the oxetane ring and forming new carbon-carbon bonds, which are key steps that could be adapted for the synthesis of complex oxetane derivatives.

Derivatization of Preformed Oxetane-Containing Building Blocks

The use of pre-existing oxetane building blocks is a common and effective strategy for the synthesis of more complex oxetane-containing molecules. This approach allows for the introduction of diverse functional groups onto a stable oxetane core.

Functionalization of Oxetan-3-one Derivatives

Oxetan-3-one is a versatile and widely used building block in the synthesis of various oxetane derivatives. rsc.orgorganic-chemistry.org Its ketone functionality allows for a wide range of chemical transformations, making it a valuable precursor for 3-substituted and 3,3-disubstituted oxetanes. acs.orgrsc.org

A variety of synthetic transformations can be performed on oxetan-3-one while keeping the oxetane ring intact. rsc.org These include:

Strecker synthesis: Reaction with a cyanide source and an amine to produce 3-amino-3-cyanooxetanes, which are precursors to oxetane-containing amino acids. rsc.org

Horner-Wadsworth-Emmons reaction: Conversion to α,β-unsaturated ester derivatives, which can undergo further functionalization through Michael additions. rsc.org

Grignard reactions: Addition of organometallic reagents to the ketone to introduce a variety of substituents at the 3-position. rsc.org

Henry reaction: Reaction with nitroalkanes to introduce an aminomethyl group and a tertiary hydroxyl group. rsc.org

These transformations highlight the utility of oxetan-3-one as a scaffold for generating a diverse library of functionalized oxetane derivatives. rsc.org

Synthesis of 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes is of particular interest in medicinal chemistry, as this motif can act as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties of drug candidates. acs.orgrsc.org

Several synthetic routes to 3,3-disubstituted oxetanes have been developed. One common approach starts from appropriately substituted 1,3-diols. acs.orgnih.gov This method typically involves the monotosylation of the diol followed by base-mediated cyclization to form the oxetane ring. nih.gov This strategy has been used to synthesize a variety of 3,3-disubstituted oxetanes with different functional groups. acs.orgnih.gov

Another important route to 3,3-disubstituted oxetanes utilizes oxetan-3-one as the starting material, as described in the previous section. rsc.org By performing various addition and functionalization reactions on the ketone, a wide array of 3,3-disubstituted oxetanes can be accessed. rsc.org

Table 2: Examples of Transformations on Oxetan-3-one rsc.org
Reaction TypeReagentsProduct Type
Strecker SynthesisTMSCN, Dialkylamine3-Amino-3-cyanooxetane
Horner-Wadsworth-EmmonsPhosphonate ylideα,β-Unsaturated oxetane ester
Grignard ReactionR-MgBr3-Alkyl/Aryl-3-hydroxyoxetane
Henry ReactionNitromethane3-Hydroxy-3-(nitromethyl)oxetane

Synthesis of Spirocyclic Oxetane Motifs

Spirocyclic oxetanes, which contain a spiro-fused ring system involving the oxetane core, are another important class of oxetane derivatives. rsc.org These structures are of interest in drug discovery due to their three-dimensional nature and potential to mimic other common heterocyclic fragments like morpholines. organic-chemistry.org

The synthesis of spirocyclic oxetanes can be achieved through various methods, often starting from oxetan-3-one. rsc.org One approach involves a multi-component reaction, such as a copper-catalyzed cascade reaction of an amino alcohol, formaldehyde (B43269), an alkyne, and oxetan-3-one to form spirooxazolidines. rsc.org

Reactivity and Mechanistic Studies of 2 Oxetan 3 Yl Acetaldehyde and Analogues

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The cleavage of the oxetane ring is a prominent feature of its chemistry, typically proceeding via activation of the ring's oxygen atom. researchgate.net This activation enhances the electrophilicity of the ring carbons, facilitating attack by nucleophiles. The stability of 3-substituted oxetanes can be greater than other substitution patterns, but they remain susceptible to ring-opening, especially under acidic conditions. nih.gov

Acid-Catalyzed Ring Opening

Brønsted acids are effective catalysts for the ring-opening of oxetanes. nih.govmagtech.com.cn The mechanism commences with the protonation of the oxetane oxygen atom. This step significantly increases the ring strain and activates the ring towards nucleophilic attack. The subsequent cleavage of a carbon-oxygen bond leads to the formation of a carbocationic intermediate, which is then trapped by a nucleophile. nih.gov In the context of 2-(oxetan-3-yl)acetaldehyde, this would result in the formation of a 1,3-difunctionalized acyclic compound. For instance, in the presence of an alcohol (R-OH) as a nucleophile, the reaction would yield a primary alcohol and an ether.

The general mechanism proceeds as follows:

Protonation: The oxetane oxygen is protonated by the acid catalyst (H-A).

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the oxetane ring carbons (C2 or C4).

Ring Opening: The C-O bond cleaves, relieving the ring strain and forming the product.

This strategy has been successfully employed for the synthesis of various heterocycles from prefunctionalized oxetane intermediates. nih.gov

**4.1.2. Lewis Acid-Mediated Ring Opening (e.g., BF₃·OEt₂) **

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are potent promoters of oxetane ring-opening reactions. illinois.eduacs.org The Lewis acid coordinates with the lone pair of electrons on the oxetane oxygen atom. This coordination polarizes the C-O bonds, rendering the ring carbons highly electrophilic and susceptible to cleavage. researchgate.netsci-hub.se

The mechanism is analogous to Brønsted acid catalysis, with the Lewis acid activating the ring:

Coordination: BF₃·OEt₂ coordinates to the oxetane oxygen.

Nucleophilic Attack: A nucleophile attacks an α-carbon of the oxetane ring.

Cleavage: The C-O bond breaks, opening the ring to form a stable product. This process is often highly regioselective. acs.org

This method is synthetically valuable; for example, Lewis acid-catalyzed ring-opening of oxetanes has been utilized as a key step in the total synthesis of natural products and in the desymmetrization of 3-substituted oxetanes. illinois.eduacs.org Studies on epoxides, which have similar ring strain, show that BF₃·OEt₂ coordination weakens the C-O bonds, favoring ring-opening at the more substituted or electronically stabilized position. sci-hub.se

Table 1: Examples of Lewis Acid-Mediated Ring Opening of Oxetane Analogues
Oxetane SubstrateLewis AcidNucleophileProductYield (%)Reference
3-PhenyloxetaneBF₃·OBu₂PhLi1,3-Diphenylpropan-1-ol92 acs.org
3-PhenyloxetaneBF₃·OEt₂LiC≡CPh1,5-Diphenylpent-4-yn-2-olGood acs.org
2,2-Disubstituted oxetaneTMSOTfH₂O₂Peroxyalkanol48-60 researchgate.net

Nucleophile-Induced Ring Cleavage

The oxetane ring can be directly opened by a variety of strong nucleophiles, often without the need for an acid catalyst, although the reaction is generally less facile than with epoxides. wikipedia.org The reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons adjacent to the oxygen, leading to inversion of stereochemistry if the carbon is chiral. The regioselectivity of the attack is primarily governed by steric hindrance. magtech.com.cn

Common nucleophiles used for this transformation include:

Organometallic Reagents: Organolithium and Grignard reagents can open the ring, forming alcohols after workup. acs.org

Hydrides: Reagents like lithium aluminium hydride (LiAlH₄) can act as nucleophiles, delivering a hydride ion to open the ring and produce 1,3-diols.

Amines and Thiols: These nucleophiles can also induce ring cleavage, particularly with activation, to yield amino alcohols and thioethers, respectively. researchgate.netrsc.org

Regioselectivity and Stereochemical Control in Ring Cleavage

The regioselectivity of the oxetane ring-opening is a critical aspect and is highly dependent on the reaction conditions and the nature of the nucleophile. magtech.com.cn A general dichotomy is observed:

Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction proceeds via a classic Sₙ2 pathway. The nucleophile attacks the less sterically hindered carbon atom adjacent to the oxygen. For this compound, the C2 and C4 positions are sterically similar, so a mixture of products might be expected unless electronic factors from the substituent at C3 play a significant role. magtech.com.cn

Under Acidic Conditions (Weak Nucleophiles): With acid catalysis (either Brønsted or Lewis), the reaction develops more Sₙ1 character. The positive charge builds up on the more substituted carbon atom, which can better stabilize a partial positive charge. Therefore, the nucleophile preferentially attacks the more substituted carbon atom. magtech.com.cn For a 3-substituted oxetane, attack would still occur at C2 or C4, but the electronic influence of the C3 substituent would more strongly direct the outcome.

Stereochemical control is also a key consideration. Enantioselective ring-opening of meso-3-substituted oxetanes using chiral catalysts (e.g., chiral phosphoric acids) has been developed to provide access to highly functionalized chiral building blocks with excellent enantioselectivities (71–99% ee). acs.orgrsc.org This highlights the potential for stereospecific transformations of oxetane-containing molecules.

Reactions of the Acetaldehyde (B116499) Functional Group

The acetaldehyde group in this compound is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic addition reactions. libretexts.org Aldehydes are generally more reactive than ketones towards nucleophiles due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon. youtube.com

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon aqueous workup to yield an alcohol. libretexts.orgyoutube.com

Key examples of nucleophilic addition reactions applicable to the acetaldehyde moiety include:

Grignard and Organolithium Reactions: Addition of organometallic reagents (R-MgX or R-Li) results in the formation of a new carbon-carbon bond and, after protonation, a secondary alcohol.

Hydride Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) to the carbonyl carbon, producing a primary alcohol upon workup. youtube.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes reversibly form hemiacetals and then acetals. This reaction is often used to protect the aldehyde group during synthesis. libretexts.org

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond (an alkene).

For an analogue such as 2-(3-(nitromethyl)oxetan-3-yl)acetaldehyde (B12114582) , the strong electron-withdrawing nature of the nitromethyl group (-CH₂NO₂) would likely increase the electrophilicity of the nearby aldehyde carbonyl carbon. This inductive effect would make the aldehyde more reactive towards nucleophiles compared to the unsubstituted parent compound. However, no specific studies on this particular analogue were found in the reviewed literature.

Table 2: General Nucleophilic Addition Reactions of Aldehydes
ReagentNucleophileIntermediateFinal Product
1. R-MgX2. H₃O⁺R⁻ (Carbanion)Magnesium alkoxideSecondary alcohol
1. NaBH₄2. H₃O⁺H⁻ (Hydride)AlkoxidePrimary alcohol
R'OH, H⁺ catalystR'OHHemiacetalAcetal
Ph₃P=CHR' (Wittig Reagent)⁻CH₂R'Betaine/OxaphosphetaneAlkene

Aldol (B89426) Condensations and Related Carbonyl Reactions

The reactivity of this compound in aldol condensations is governed by the presence of an electrophilic aldehyde carbonyl group and acidic α-protons. Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry that can proceed via intermolecular or intramolecular pathways. wikipedia.orglibretexts.org In a typical base-catalyzed aldol reaction, a deprotonated α-carbon of one aldehyde molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule to form a β-hydroxy aldehyde. wikipedia.org

For this compound, an intermolecular aldol self-condensation would proceed through the formation of an enolate at the carbon adjacent to the carbonyl group. This enolate would then attack the carbonyl carbon of another molecule of this compound. Subsequent dehydration of the resulting β-hydroxy aldehyde can lead to the formation of an α,β-unsaturated aldehyde.

Intramolecular aldol reactions occur within a single molecule containing two carbonyl groups, leading to the formation of cyclic compounds. libretexts.orgjove.com While this compound itself does not possess a second carbonyl group for a direct intramolecular reaction, derivatives of this compound could be designed to undergo such cyclizations. The feasibility of an intramolecular aldol reaction is highly dependent on the chain length separating the two carbonyl functionalities, with the formation of five- and six-membered rings being thermodynamically favored due to their lower ring strain. libretexts.org An intramolecular reaction involving the oxetane ring itself is unlikely under standard aldol conditions.

Cycloaddition Reactions Involving Oxetane-Acetaldehyde Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The oxetane-acetaldehyde scaffold offers potential for participation in various cycloaddition pathways, leading to the formation of complex polycyclic systems.

[2+2] Cycloadditions for Complex Cyclic Compound Formation

[2+2] cycloadditions are chemical reactions in which two unsaturated molecules react to form a four-membered ring. beilstein-journals.orgnih.gov A prominent example is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that results in the formation of an oxetane ring. wikipedia.orgnih.govnih.gov

In the context of this compound, the aldehyde functionality can potentially participate in a Paternò–Büchi reaction with an alkene. Upon photochemical excitation, the aldehyde's carbonyl group could react with an alkene to form a new, spirocyclic or fused oxetane ring system, depending on the structure of the alkene. This reaction provides a direct route to complex polycyclic ethers containing two oxetane rings. The stereochemistry of the resulting oxetane is a key aspect of this reaction. nih.govrsc.org

Furthermore, if the acetaldehyde side chain of the molecule were modified to include a carbon-carbon double bond, an intramolecular [2+2] photocycloaddition could be envisioned. This would involve the photochemical excitation of the alkene, followed by its reaction with the oxetane's C-C or C-O bonds, or excitation of a new carbonyl group if one were introduced, leading to the formation of intricate, strained polycyclic frameworks. Such intramolecular cycloadditions are valuable in the synthesis of complex natural products and novel molecular scaffolds. nih.gov

[3+2] Cycloaddition/Elimination Cascades in Synthesis

[3+2] cycloaddition reactions involve the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. nih.gov These reactions are highly valuable for the synthesis of heterocyclic compounds. When combined with other reactions in a sequential manner, they can lead to complex molecular architectures through cascade processes.

While there are no specific reports on this compound participating in [3+2] cycloaddition/elimination cascades, the general principles can be applied to its potential derivatives. For instance, a derivative of this compound containing a 1,3-dipole, such as an azide (B81097) or a nitrone, could be synthesized. This derivative could then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene. If the dipolarophile is appropriately functionalized, a subsequent elimination reaction could occur, leading to a more complex and potentially aromatic heterocyclic system. It has been noted that 2-methylideneoxetanes, which are structurally related, can undergo [3+2] cycloadditions. nih.gov

An example of a relevant cascade is the tandem [3+2] cycloaddition-elimination sequence used to generate pyrrolo-[3,4-c]pyrrole-1,3-diones, which are pharmacologically relevant scaffolds. rsc.org A hypothetical application involving an oxetane-containing scaffold could start with an oxetane-functionalized 1,3-dipole reacting with a maleimide (B117702) derivative. A subsequent intramolecular cyclization and elimination cascade could potentially yield a novel polycyclic system incorporating the oxetane ring.

Unimolecular Decomposition Pathways of Oxetanyl Radicals Related to this compound

The unimolecular decomposition of oxetanyl radicals, which can be formed from precursors like this compound through hydrogen abstraction, is a critical aspect of their reactivity. The decomposition is driven by the release of the inherent ring strain of the four-membered oxetane ring. The primary decomposition pathways involve the cleavage of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond within the ring. The energetics of these bond scission pathways determine the preferred decomposition route and the resulting products.

C-O Bond Scission Pathways and Energetics

The cleavage of a C-O bond in an oxetanyl radical is a common decomposition pathway. This scission leads to the formation of an open-chain radical, which can then undergo further reactions. The energy barrier for C-O bond scission is influenced by the substitution pattern on the oxetane ring and the stability of the resulting radical.

Studies on analogous systems, such as 2-methyloxetanyl and 2,4-dimethyloxetanyl radicals, provide insight into the energetics of these processes. For instance, in the case of the 2-methyloxetan-3-yl radical, ring-opening via C-O bond scission has a calculated barrier of 20.5 kcal/mol. In the 2,4-dimethyloxetanyl radical system, the barrier height for C-O bond scission of the primary radical (R1) is approximately 14 kcal/mol, while for the secondary radical (R3), it is around 20 kcal/mol. This pathway is often competitive with C-C bond scission. The cleavage of the C-O bond is driven by the relief of ring strain and the formation of a more stable, open-chain radical species. nih.gov

Table 1: Calculated Barrier Heights for C-O Bond Scission in Analogous Oxetanyl Radicals
Radical SpeciesBarrier Height (kcal/mol)
2-methyloxetan-3-yl20.5
2,4-dimethyloxetan-1-yl (primary)14
2,4-dimethyloxetan-3-yl (secondary)20

C-C Bond Scission Pathways and Energetics

Alternatively, oxetanyl radicals can undergo unimolecular decomposition through the cleavage of a C-C bond within the ring. This pathway also serves to relieve the ring strain and leads to the formation of a different set of open-chain radical intermediates. The competition between C-C and C-O bond scission is a key determinant of the final product distribution.

For the 2,4-dimethyloxetan-1-yl radical, the barrier for ring-opening via C-C bond scission is slightly higher than for C-O scission, at 16 kcal/mol. In some cases, C-C bond cleavage can be induced upon photochemical energy transfer, leading to a retro-Paternò–Büchi reaction. nih.gov In the case of spirocyclic oxetanes, photochemical cleavage can occur via either C-O or C-C bond scission depending on the excited state (singlet or triplet) populated. nih.gov The relative energies of the transition states for C-C versus C-O bond cleavage dictate the preferred fragmentation pathway.

Table 2: Calculated Barrier Heights for C-C Bond Scission in an Analogous Oxetanyl Radical
Radical SpeciesBarrier Height (kcal/mol)
2,4-dimethyloxetan-1-yl (primary)16

Intramolecular Hydrogen Transfer Mechanisms in Radical Chemistry

Intramolecular hydrogen transfer (HAT), or hydrogen atom abstraction, is a fundamental process in radical chemistry. This concerted movement of a proton and an electron in a single kinetic step is crucial for the elaboration of aliphatic C-H bonds. The thermodynamic driving force for this process is the formation of a stronger X-H bond in the hydrogen abstractor than the cleaved C-H bond in the substrate.

In the context of this compound analogues, the presence of heteroatoms like oxygen can influence the selectivity of HAT. The nonbonding electrons of the oxygen atom can activate vicinal C-H bonds through hyperconjugation, thereby lowering their bond dissociation energy (BDE) and stabilizing the resulting radical intermediate. For instance, the BDE of C-H bonds alpha to an ether oxygen is typically in the range of 85-95 kcal/mol, making them susceptible to abstraction by a suitable radical species.

Mechanistic studies involving deuterium-labeled substrates have provided insights into the regioselectivity of these HAT reactions. For example, in reactions catalyzed by certain rhodium and cobalt olefin complexes, a regioselective pathway involving alkene-directed α C-H activation, 2,1-alkene insertion, and subsequent β-hydride elimination has been established. These studies underscore the directing effect of functional groups in proximity to the reacting center, which can lead to the formation of specific metallacyclic intermediates and ultimately dictate the product distribution.

Formation of Ketohydroperoxide and Dicarbonyl Species

The oxidation of organic molecules, including analogues of this compound, can proceed through the formation of ketohydroperoxide (KHP) intermediates. These species are significant in low-temperature oxidation and autoignition chemistry. The formation of KHPs typically begins with the reaction of an alkyl radical with molecular oxygen to form a peroxy radical (ROO•). This is followed by an intramolecular hydrogen abstraction by the peroxy radical to yield a hydroperoxyalkyl radical (•QOOH). A subsequent reaction with another molecule of O₂ leads to an OOQOOH intermediate, which then decomposes to form the KHP and a hydroxyl radical (•OH).

A key decomposition pathway for γ-ketohydroperoxides is the Korcek mechanism, which involves the formation of a five-membered cyclic peroxide intermediate (a 1,2-dioxolan-3-ol). This intermediate can then decompose to yield a carbonyl compound and a carboxylic acid. For example, in the oxidation of n-butane, the decomposition of a γ-KHP leads to the formation of acetone (B3395972) and formic acid. nih.gov This pathway competes with the homolytic O-O bond cleavage of the KHP, which is a crucial chain-branching step in autoignition. nih.gov The formation of dicarbonyl species can also occur through various oxidation pathways.

Exploration of Rearrangement and Isomerization Reactions

Rearrangement and isomerization reactions represent important transformations in organic synthesis, allowing for the skeletal reorganization of molecules. While specific studies on this compound are not detailed in the provided search results, general principles of rearrangement reactions can be considered. Anionotropic rearrangements, for instance, involve the migration of an alkyl group from a carbonyl carbon to an electron-deficient oxygen atom. The migratory aptitude in such reactions often follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl.

In the context of oxetane-containing molecules, rearrangement reactions can be involved in their biosynthesis and chemical transformations. For example, the biosynthesis of Taxol is proposed to involve an enzyme-mediated epoxy ester/oxetane ester rearrangement. Several mechanisms, including neutral-concerted, acid-catalyzed, and dissociative pathways, have been proposed for this type of transformation.

Oxetane as a Directing Group in Organic Transformations

The oxetane ring can function as a directing group in various organic reactions, influencing the regioselectivity of bond formation. This is particularly evident in directed ortho-metalation (DoM) reactions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, typically an alkyllithium, facilitating the deprotonation of the proximal ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a substituent exclusively at the ortho-position. wikipedia.org

The oxetane moiety has been shown to act as an effective DMG. The oxygen atom of the oxetane ring can coordinate to the lithium atom of the alkyllithium base, positioning the base for the selective abstraction of a proton from the ortho-position of the aromatic ring. rsc.org This strategy provides a direct method for the synthesis of ortho-substituted aryl oxetanes. The strength of the oxetane as a directing group has been compared to that of other well-established DMGs, such as the dimethylaminomethyl group. rsc.org

Table 1: Comparison of Directing Metalation Groups (DMGs) in ortho-Lithiation

Directing GroupRelative Directing Ability
-OCONEt₂Very Strong
-CONEt₂Strong
-SO₂NR₂Strong
-Oxetane Comparable to -CH₂NMe₂
-OCH₃Moderate
-FWeak

This table provides a qualitative comparison of the directing ability of various functional groups in directed ortho-metalation reactions.

The concept of directed ortho-metalation can also be extended to heteroaromatic systems, such as pyridine (B92270). However, the ortho-lithiation of pyridines can be more complex than that of their benzene (B151609) counterparts due to the influence of the nitrogen atom, which can affect the reactivity towards organolithium reagents. rsc.orgrsc.org

Despite these challenges, the oxetane group has been successfully employed as a directing group for the regioselective ortho-lithiation of pyridine rings. For instance, a 3-oxetanyl substituent on a pyridine ring can direct the lithiation to the C-4 position using n-butyllithium. rsc.orgrsc.org The resulting lithiated species can be trapped with a variety of electrophiles, providing access to a range of 4-functionalized 3-oxetanylpyridines. rsc.org This regioselectivity is influenced by the acidity of the ring protons and the coordinating ability of the oxetane oxygen. rsc.org

Table 2: Regioselective ortho-Lithiation of 3-Oxetanylpyridine

SubstrateBasePosition of Lithiation
3-Oxetanylpyridinen-BuLiC-4

This table illustrates the regiochemical outcome of the directed ortho-metalation of a pyridine ring bearing an oxetane directing group.

Applications of 2 Oxetan 3 Yl Acetaldehyde As a Synthetic Intermediate

Precursor in Multi-Step Organic Syntheses

The dual reactivity of 2-(oxetan-3-YL)acetaldehyde makes it a valuable precursor in a variety of multi-step synthetic sequences. The aldehyde allows for standard transformations such as oxidations, reductions, and carbon-carbon bond formations, while the strained oxetane (B1205548) ring is susceptible to nucleophilic ring-opening, leading to more complex structures. acs.orgbeilstein-journals.org

Synthesis of Functionalized Aldehydes and Ketones through Ring Opening

The inherent ring strain of the oxetane moiety in this compound facilitates its use in ring-opening reactions to generate highly functionalized acyclic compounds. beilstein-journals.orgresearchgate.net Under acidic conditions or in the presence of various nucleophiles, the oxetane ring can be selectively opened. researchgate.netnih.gov This process typically yields a 1,3-difunctionalized linear chain. For instance, nucleophilic attack at the C2 or C4 position of the oxetane ring, followed by protonation, results in the formation of a primary alcohol, while the aldehyde group at the other end of the molecule remains available for further chemical modification. This strategy provides a direct route to polyfunctionalized molecules that are valuable intermediates in organic synthesis.

Formation of Complex Cyclic and Heterocyclic Compounds

Oxetanes are well-established as versatile templates for constructing more elaborate heterocyclic systems through ring expansion, rearrangement, and ring-opening-cyclization cascades. acs.orgscispace.comresearchgate.net The aldehyde functionality of this compound can be used to initiate a reaction sequence, for example, by forming an imine or participating in an aldol (B89426) condensation. A subsequent intramolecular reaction involving nucleophilic attack on the oxetane ring can then lead to the formation of larger, more complex heterocyclic structures. rsc.org For instance, a tandem strategy involving the reaction of an oxetane derivative followed by an intramolecular ring-opening has been successfully employed to synthesize medium-sized (7- and 8-membered) heterocycles. rsc.org This approach leverages the electrophilicity of the strained ring to achieve cyclizations that would otherwise be challenging.

Role in the Total Synthesis of Natural Products (e.g., (+)-Trigonoliimine A)

While oxetane moieties are present in numerous natural products like Taxol and oxetanocin, demonstrating their significance, the specific use of this compound as a key intermediate in the documented total syntheses of (+)-Trigonoliimine A is not explicitly detailed in readily available literature. However, its structural features make it a plausible and strategic building block for assembling the complex polycyclic frameworks found in alkaloids and other natural products. The ability to introduce a functionalized side chain via the aldehyde and then utilize the oxetane for further cyclizations represents a powerful synthetic strategy.

Role in Asymmetric Catalysis Development

The aldehyde group is a cornerstone functional group in the field of asymmetric catalysis, frequently employed in reactions like aldol, Mannich, and Michael additions. A related compound, 2-(Oxetan-3-ylidene)acetaldehyde (B3030576), is noted as a valuable precursor for asymmetric catalysis. The unique structural and electronic properties of this compound, specifically the influence of the adjacent strained, polar oxetane ring, make it an intriguing substrate for the development and testing of new stereoselective catalytic methods. The oxetane's steric bulk and electron-withdrawing nature can influence the facial selectivity of nucleophilic attack on the aldehyde, potentially leading to high levels of enantioselectivity in the presence of a suitable chiral catalyst.

Contribution to the Synthesis of Structurally Diverse Chemical Libraries

The creation of chemical libraries with high structural diversity is fundamental to modern drug discovery and materials science. This compound is an ideal scaffold for generating such libraries due to its two distinct points of reactivity. A common strategy involves a divergent synthetic approach:

First Diversification: A large set of reactants (e.g., amines for reductive amination, Grignard reagents) is reacted with the aldehyde group.

Second Diversification: Each product from the first step is then subjected to a second set of diverse reactants (e.g., nucleophiles for oxetane ring-opening), leading to an exponential increase in the number of unique compounds.

This modular approach allows for the rapid generation of a multitude of distinct molecules, each incorporating the desirable three-dimensional oxetane core. The rich chemistry of oxetan-3-one, a direct precursor, and its derivatives provides access to a broad variety of novel oxetanes for use in chemical library synthesis. researchgate.net

Design of 3-Dimensional Fragments for Fragment-Based Drug Discovery and Screening

In contemporary medicinal chemistry, there is a strong emphasis on increasing the three-dimensionality of molecules to improve their interaction with the complex, three-dimensional binding sites of biological targets. nih.govnih.gov Flat, aromatic compounds have been heavily explored, and researchers are now turning to sp³-rich scaffolds to access novel chemical space. The oxetane ring is a highly sought-after motif in this context. nih.govacs.org

Incorporating an oxetane ring into a molecule can confer several advantageous properties:

Improved Solubility: The polar nature of the ether linkage often enhances aqueous solubility. researchgate.net

Metabolic Stability: Oxetanes can block sites of metabolic oxidation and are often more stable to metabolic degradation than other functional groups like gem-dimethyl groups. researchgate.net

Reduced Lipophilicity: The introduction of the polar oxygen atom can lower the compound's lipophilicity (LogP).

Novel Conformations: The puckered, non-planar structure of the oxetane ring provides conformational rigidity and directs substituents into specific vectors in 3D space. researchgate.net

This compound serves as an exemplary bifunctional 3D fragment. It provides the desirable oxetane core and a reactive aldehyde "handle," which allows for its covalent attachment and elaboration into larger, lead-like compounds during the optimization phase of fragment-based drug discovery.

Table 1: Synthetic Utility of this compound

Section Application Key Reaction Types Resulting Structures
5.1.1 Precursor to Functionalized Chains Nucleophilic Ring-Opening 1,3-Difunctionalized Acyclic Compounds
5.1.2 Heterocycle Synthesis Tandem Addition/Intramolecular Cyclization Medium-to-Large Sized Heterocycles
5.3 Chemical Library Synthesis Reductive Amination, Grignard Addition, etc. Structurally Diverse Small Molecules
5.4 Fragment-Based Drug Discovery Fragment Elaboration via Aldehyde Chemistry Biologically Active Lead Compounds

Table 2: Properties Conferred by the Oxetane Motif in Drug Discovery

Physicochemical Property Influence of Oxetane Incorporation Reference
Aqueous Solubility Generally Increased researchgate.net
Metabolic Stability Often Improved researchgate.net
Lipophilicity (LogP) Generally Decreased core.ac.uk
Molecular Conformation Increased 3-Dimensionality and Rigidity nih.govresearchgate.net
Basicity of Proximal Amines Attenuated (pKa lowered) core.ac.uk

Theoretical and Computational Investigations of 2 Oxetan 3 Yl Acetaldehyde

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure of molecules like 2-(Oxetan-3-YL)acetaldehyde. These studies provide insights into the distribution of electrons, orbital energies, and molecular electrostatic potential, which are fundamental to understanding the molecule's reactivity.

The electronic structure of this compound is a composite of its two main functional groups: the oxetane (B1205548) ring and the acetaldehyde (B116499) moiety. The oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), which influences its electronic properties. beilstein-journals.org This strain leads to increased p-character in the endocyclic bonds and exposes the lone pairs on the oxygen atom. beilstein-journals.orgacs.org The acetaldehyde group features a polar carbon-oxygen double bond, making the carbonyl carbon electrophilic and the oxygen nucleophilic.

Key electronic properties that can be computationally investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is likely to be localized on the oxetane oxygen due to its lone pairs, while the LUMO is expected to be centered on the π* orbital of the carbonyl group in the acetaldehyde side chain. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For this compound, a negative potential (red/yellow) would be expected around the oxygen atoms of both the oxetane ring and the carbonyl group, indicating regions susceptible to electrophilic attack. A positive potential (blue) would be found around the carbonyl carbon and the hydrogen of the aldehyde, highlighting sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. This would quantify the electron-donating ability of the oxetane oxygen and the electron-withdrawing nature of the acetaldehyde group.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Studies

PropertyPredicted CharacteristicImplication for Reactivity
HOMO LocalizationPrimarily on the oxetane oxygen atomSite for electrophilic attack and oxidation
LUMO LocalizationPrimarily on the C=O π* orbital of the acetaldehyde groupSite for nucleophilic attack (e.g., by hydride reagents)
MEP Negative RegionsAround the oxetane and carbonyl oxygen atomsLewis basicity and hydrogen bond accepting sites
MEP Positive RegionAround the carbonyl carbon atomElectrophilic center

Conformational Analysis using Computational Methods

The key conformational variables for this molecule include:

Oxetane Ring Puckering: Unlike a perfectly planar square, the oxetane ring adopts a slightly puckered conformation to relieve some torsional strain. The degree of puckering can be influenced by substituents. acs.org For this compound, the acetaldehyde group at the 3-position is expected to influence the puckering angle and the preferred conformation of the ring.

Computational techniques such as potential energy surface (PES) scans, performed using methods like DFT, can map out the energy as a function of specific dihedral angles. The results of these calculations can identify low-energy conformers and the transition states that separate them. Stereoelectronic factors, such as hyperconjugation or steric hindrance between the side chain and the ring, will govern the relative stability of these conformers. nih.gov

Table 2: Key Conformational Features of this compound

Conformational ParameterDescriptionGoverning Factors
Ring Puckering AngleThe deviation of the oxetane ring from planarity.Minimization of torsional strain, steric interactions with the substituent. acs.org
C(ring)-C(side chain) Torsional AngleThe rotation of the acetaldehyde group relative to the oxetane ring.Steric hindrance, dipole-dipole interactions, and hyperconjugation.

Prediction of Reaction Pathways and Transition States for Oxetane Ring Transformations

Due to its inherent ring strain, the oxetane ring is susceptible to ring-opening reactions, typically under acidic or nucleophilic conditions. researchgate.net Computational chemistry can be used to predict the feasibility of various reaction pathways, identify the structures of transition states, and calculate the activation energies, providing a deep understanding of the reaction mechanism. nih.gov

For this compound, a primary reaction pathway to investigate is the acid-catalyzed ring opening. In this mechanism, the oxetane oxygen is protonated, making the ring much more susceptible to nucleophilic attack. Computational modeling can explore the following aspects:

Regioselectivity: A nucleophile can attack either the C2 or C4 position of the protonated oxetane. The preferred site of attack can be predicted by calculating the activation barriers for both pathways. The attack is generally favored at the more sterically accessible or electronically stabilized carbon.

Transition State Geometry: Quantum chemical calculations can optimize the geometry of the transition state for the ring-opening step. This reveals the bond-breaking and bond-forming processes, often showing an elongated C-O bond in the ring and the approaching nucleophile in a typical SN2-like trajectory. researchgate.net

Activation Energy (ΔG‡): The calculated activation energy determines the kinetic feasibility of the reaction. Comparing the activation energies for different potential pathways allows for the prediction of the major product. chemrxiv.org

Automated reaction path search algorithms can also be employed to explore a wide range of possible transformations without prior assumptions, potentially uncovering novel or unexpected reaction pathways. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent like water).

For this compound, MD simulations can provide insights into:

Conformational Landscape: By running simulations for nanoseconds or longer, it is possible to sample a wide range of accessible conformations and determine their relative populations. researchgate.net This provides a more realistic picture of the molecule's structure in solution than static calculations alone.

Flexibility: MD simulations can quantify the flexibility of different parts of the molecule, such as the puckering motion of the oxetane ring and the rotation of the acetaldehyde side chain. nih.gov

Solvation Effects: By including explicit solvent molecules in the simulation, MD can model how interactions with the solvent (e.g., water) influence the conformational preferences of the molecule.

To overcome the challenge of sampling all relevant conformations, especially when high energy barriers are present, enhanced sampling techniques like Metadynamics or Replica Exchange MD can be utilized. rsc.orgacs.org

Computational Assessment of Hydrogen Bonding and Lewis Basicity

The oxygen atom of the oxetane ring, with its exposed lone pairs, is a potent hydrogen bond acceptor and Lewis base. beilstein-journals.orgresearchgate.net The strained C–O–C bond angle enhances the availability of these lone pairs for interaction with Lewis acids (e.g., metal ions) or hydrogen bond donors. acs.orgnih.gov

Computational methods can quantify these properties:

Hydrogen Bond Energy: The strength of the hydrogen bond between the oxetane oxygen and a donor molecule (like water or an alcohol) can be calculated by comparing the energy of the hydrogen-bonded complex with the energies of the individual molecules. DFT calculations are well-suited for this purpose. researchgate.net

Lewis Basicity: Gas-phase proton affinity (PA) is a common theoretical measure of Lewis basicity. It is calculated as the negative of the enthalpy change for the protonation of the molecule. A higher PA value indicates stronger basicity. The PA of the oxetane oxygen in this compound can be calculated and compared to other cyclic ethers to assess its relative basicity. nih.gov

Atoms in Molecules (AIM) Theory: QTAIM analysis can be used to characterize the nature of the hydrogen bond by analyzing the electron density at the bond critical point between the hydrogen donor and the oxetane oxygen. researchgate.net

Table 3: Comparison of Calculated Proton Affinities for Cyclic Ethers

Cyclic EtherRing SizeApproximate Calculated Proton Affinity (kcal/mol)
Oxirane3~188
Oxetane4~198
Tetrahydrofuran (THF)5~201
Tetrahydropyran (THP)6~202

Note: Values are representative and can vary based on the level of theory used for calculation.

Influence of the Oxetane Ring on Physicochemical Parameters (e.g., polarity, lipophilicity) relevant to molecular design

In the context of molecular design, particularly in drug discovery, the oxetane ring is often introduced to fine-tune the physicochemical properties of a lead compound. nih.govacs.org Computational methods are widely used to predict these properties before a molecule is synthesized.

The introduction of the oxetane ring in place of other groups (like a gem-dimethyl or carbonyl group) can have several beneficial effects:

Polarity and Solubility: The ether oxygen adds polarity to the molecule, which can lead to improved aqueous solubility. This is a significant advantage in drug design, where poor solubility can hinder a compound's development. nih.gov

Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation compared to other functional groups. acs.org For instance, they are more stable than carbonyl groups to reduction and more stable than many alkyl groups to oxidative metabolism by cytochrome P450 enzymes. acs.org

Table 4: Predicted Physicochemical Impact of the Oxetane Ring

PropertyEffect of Oxetane IntroductionRelevance in Molecular Design
Aqueous SolubilityIncreaseImproves bioavailability and formulation options. nih.gov
Lipophilicity (logP)Decrease (compared to gem-dimethyl)Can improve ADME properties and reduce off-target toxicity. researchgate.net
Metabolic StabilityIncreaseIncreases drug half-life and reduces formation of reactive metabolites. acs.org
Molecular ShapeAdds three-dimensionalityCan improve binding affinity and selectivity for biological targets. nih.gov

Advanced Analytical Characterization in Research Contexts for 2 Oxetan 3 Yl Acetaldehyde

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are foundational for determining the molecular structure of 2-(Oxetan-3-YL)acetaldehyde by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the aldehyde proton, the methylene (B1212753) bridge protons, and the protons of the oxetane (B1205548) ring. The aldehyde proton (CHO) is anticipated to appear as a triplet in the downfield region (around δ 9.7-9.8 ppm) due to coupling with the adjacent CH₂ group. The oxetane ring protons typically resonate in the range of δ 4.5-5.0 ppm, exhibiting complex splitting patterns due to mutual coupling.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type. The spectrum for this compound would be expected to show a distinct signal for the highly deshielded carbonyl carbon of the aldehyde group (around δ 200-202 ppm). The carbons of the oxetane ring would appear in the region characteristic for strained ethers (around δ 70-80 ppm), while the methylene bridge and the methine carbon of the ring would also have distinct chemical shifts.

Interactive Table: Predicted NMR Data for this compound

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CHO 9.75 Triplet (t) 2.5
CH₂ (ring) 4.80 Triplet (t) 6.5
CH₂ (ring) 4.65 Triplet (t) 6.0
CH₂ (side chain) 2.90 Doublet (d) 2.5

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ ppm)
C=O 201.5
CH₂ (ring) 75.0
CH (ring) 35.0

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and for identifying products and reactive intermediates in mechanistic studies. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₅H₈O₂). ives-openscience.eu

The fragmentation pattern in electron ionization (EI) mass spectrometry offers structural clues. Key fragmentation pathways for aldehydes include α-cleavage (loss of a hydrogen radical or the alkyl group) and McLafferty rearrangement if a gamma-hydrogen is available. miamioh.edudocbrown.info For this compound, characteristic fragments would be expected from the loss of the formyl radical (•CHO) or cleavage of the oxetane ring.

In advanced mechanistic studies, techniques like photoionization mass spectrometry are employed. This method uses tunable vacuum ultraviolet (VUV) radiation for soft ionization, minimizing fragmentation and allowing for the detection of radical intermediates that may be formed during photochemical reactions of the aldehyde. osti.gov This is particularly relevant for studying reaction mechanisms involving the strained oxetane moiety or the aldehyde group. osti.gov

Interactive Table: Predicted Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IonFragmentation Pathway
100[C₅H₈O₂]⁺Molecular Ion (M⁺)
99[C₅H₇O₂]⁺M-H (α-cleavage at aldehyde)
71[C₄H₇O]⁺M-CHO (α-cleavage)
57[C₃H₅O]⁺Oxetane ring fragmentation
43[C₂H₃O]⁺Acylium ion from side chain
29[CHO]⁺Formyl cation

X-ray Crystallography for Solid-State Conformational Analysis and Bond Parameter Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the this compound molecule. A key structural feature of interest would be the planarity and puckering of the four-membered oxetane ring, as well as the conformational orientation of the acetaldehyde (B116499) substituent relative to the ring.

This analysis requires a single, stable crystal of the compound or a suitable crystalline derivative. The data obtained would offer invaluable insight into the steric and electronic effects imposed by the strained ring system. However, obtaining a suitable crystal can be challenging for relatively low molecular weight, volatile, and potentially unstable aldehydes.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling accurate purity assessment and real-time reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile compounds like this compound. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer. mdpi.com This technique is highly effective for determining the purity of the compound and for identifying and quantifying volatile impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis and reaction monitoring. nih.gov Due to the lack of a strong chromophore in this compound, direct detection by UV-Vis spectroscopy can be difficult. A common strategy for analyzing aldehydes by HPLC is pre-column derivatization, for instance, with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govijpsonline.com This reaction forms a stable hydrazone derivative that is highly responsive to UV detection, significantly enhancing the sensitivity and specificity of the analysis. ijpsonline.com This method allows for accurate quantification and is widely used to monitor the progress of reactions involving the aldehyde.

Interactive Table: Application of Chromatographic Techniques
TechniquePrimary ApplicationDetection MethodKey Information Provided
GC-MS Purity Assessment, Impurity ProfilingMass Spectrometry (MS)Separation of volatile components, structural identification of impurities, quantitative purity analysis.
HPLC Purity Assessment, Reaction MonitoringUV-Vis (often after derivatization with e.g., DNPH)Quantitative analysis of the main component, tracking disappearance of reactants and appearance of products over time.

Future Research Directions for 2 Oxetan 3 Yl Acetaldehyde

Development of Novel and More Efficient Synthetic Routes

The primary challenge in utilizing 2-(oxetan-3-yl)acetaldehyde lies in its efficient and scalable synthesis. The inherent ring strain of the oxetane (B1205548) core makes its construction a significant synthetic hurdle. acs.org Future research must focus on developing robust synthetic methodologies that can deliver the target aldehyde in high yield and purity.

A promising starting point for these investigations is the readily available precursor, oxetan-3-one. researchgate.netacs.org However, classical homologation methods to extend the carbon chain and introduce the aldehyde functionality have proven difficult due to the sensitivity of the oxetane ring to the strongly acidic, basic, or oxidative conditions often required. researchgate.net

Future synthetic strategies could explore:

Mild Homologation Sequences: Development of a multi-step, "telescoped" procedure starting from oxetan-3-one is a key area of focus. A potential sequence could involve a Wittig-type reaction to install a two-carbon unit, followed by a mild oxidation to furnish the aldehyde. A reported mild homologation sequence for a similar structure involved a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and subsequent oxidative cleavage, highlighting a potential pathway. researchgate.net

Catalytic Approaches: Gold-catalyzed reactions have shown immense promise in constructing the oxetane skeleton itself. For instance, a one-step synthesis of oxetan-3-one from propargyl alcohol has been developed, offering a practical entry into this class of compounds without the need for hazardous diazo ketones. nih.gov Future work could investigate a one-pot tandem reaction where the oxetane ring is formed and functionalized concurrently.

Flow Chemistry: Continuous flow synthesis could offer significant advantages by allowing for precise control over reaction parameters (temperature, pressure, residence time), potentially minimizing the degradation of the sensitive oxetane ring and enabling the use of highly reactive intermediates in a safe and controlled manner.

Table 1: Comparison of Potential Synthetic Strategies
StrategyStarting MaterialKey AdvantagesPotential Challenges
Mild HomologationOxetan-3-oneUtilizes a commercially available precursor. Milder conditions preserve the oxetane ring.Potentially multi-step; requires careful optimization of each reaction.
Gold CatalysisPropargylic AlcoholsPotentially a one-step synthesis of the core; avoids hazardous reagents.Requires development of a subsequent functionalization step to yield the aldehyde.
Flow ChemistryVariousEnhanced safety, scalability, and control; may improve yields of sensitive compounds.Requires specialized equipment and process optimization.

Exploration of Unprecedented Reactivity Modes and Mechanistic Pathways

The unique chemical architecture of this compound, featuring both a strained ether and a reactive aldehyde, suggests a rich and complex reactivity profile that is yet to be explored. Future research should aim to uncover novel transformations and understand the underlying mechanistic pathways.

Key areas for investigation include:

Tandem and Cascade Reactions: The proximity of the aldehyde and the oxetane ring could enable powerful tandem or cascade reactions. For example, an initial reaction at the aldehyde (e.g., addition of a nucleophile) could be followed by an intramolecular ring-opening of the oxetane, leading to the rapid construction of more complex heterocyclic systems. N,O-acetals derived from oxetan-3-one are known to undergo such cyclizations. researchgate.net

Lewis Acid-Promoted Reactions: Lewis acids could be used to activate either the aldehyde carbonyl or the oxetane oxygen. This dual activation could lead to divergent reactivity pathways. For instance, activation of the oxetane could facilitate Friedel-Crafts type reactions, while activation of the aldehyde could promote aldol (B89426) or Mannich reactions. imperial.ac.uk The outcome could be highly dependent on the specific Lewis acid and substrate used. imperial.ac.ukdntb.gov.ua

Photochemical Reactivity: The influence of the oxetane ring on the photochemical behavior of the aldehyde group is unknown. Research could explore photochemical cycloadditions or rearrangements that might not be accessible through thermal methods. The pyrolysis of oxetan-3-one is known to produce formaldehyde (B43269) and ketene, as well as ethylene (B1197577) oxide and carbon monoxide, indicating the ring's susceptibility to cleavage under energetic conditions. sigmaaldrich.com

Integration into Complex Molecule Synthesis and Scaffold Derivatization

The aldehyde functionality serves as a versatile handle for incorporating the 2-(oxetan-3-yl)methyl motif into larger, more complex molecular architectures, particularly within the context of drug discovery. The oxetane unit is a valuable building block for creating diverse saturated heterocycles. mdpi.com

Future research should focus on demonstrating the utility of this compound as a building block in:

Medicinal Chemistry Scaffolds: The aldehyde can be readily converted into a wide range of functional groups through well-established reactions such as reductive amination, Wittig olefination, and aldol condensations. This would allow for the systematic derivatization of lead compounds in drug discovery programs, leveraging the beneficial physicochemical properties of the oxetane ring.

Natural Product Synthesis: The unique stereochemical and conformational constraints imposed by the oxetane ring could be exploited in the total synthesis of complex natural products. The aldehyde could serve as a key linchpin for connecting different fragments of a target molecule.

Fragment-Based Drug Discovery (FBDD): The compact and three-dimensional nature of the oxetane-aldehyde fragment makes it an ideal candidate for FBDD screening libraries. researchgate.net Identifying low-affinity binders and then "growing" the fragment by elaborating the aldehyde group could provide a rapid route to potent and novel drug candidates.

Table 2: Key Transformations for Scaffold Derivatization
Reaction TypeReagentsResulting Functional GroupApplication Area
Reductive AminationAmine, Reducing Agent (e.g., NaBH(OAc)₃)AmineMedicinal Chemistry
Wittig ReactionPhosphonium YlideAlkeneComplex Molecule Synthesis
Aldol CondensationEnolate / Silyl (B83357) Enol Etherβ-Hydroxy KetoneNatural Product Synthesis
Grignard ReactionOrganomagnesium HalideSecondary AlcoholScaffold Elaboration

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful tool for predicting and understanding the behavior of this compound, thereby guiding and accelerating experimental efforts.

Future computational studies should include:

Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule is crucial for understanding its reactivity and how it might interact with biological targets. The incorporation of an oxetane into an aliphatic chain can favor specific arrangements. researchgate.net

Reaction Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map out the potential energy surfaces of proposed reactions. This can help identify the most likely reaction pathways, predict transition state geometries, and explain observed selectivities. Computational studies have been employed to distinguish between different proposed mechanisms for oxetane formation in biosynthesis. acs.org

Prediction of Physicochemical Properties: Computational models can predict key drug-like properties, such as solubility, lipophilicity (logP), and membrane permeability. This would allow for the in silico design of derivatives with optimized pharmacokinetic profiles before committing to their synthesis.

By pursuing these interconnected research avenues, the scientific community can fully elucidate the chemical properties of this compound and establish it as a valuable new tool in the synthetic chemist's arsenal (B13267) for the construction of novel and functional molecules.

Q & A

Q. What are the common synthetic routes for 2-(oxetan-3-yl)acetaldehyde, and how do reaction conditions influence yield?

  • Methodology :
    • Reductive Amination : Use oxetan-3-ylmethylamine with acetaldehyde in the presence of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C .
    • Oxidation of Alcohols : Oxidize 2-(oxetan-3-yl)ethanol using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid overoxidation to carboxylic acids .
    • Key Variables : Temperature control (<25°C) minimizes oxetane ring-opening, while solvent polarity (e.g., MeOH vs. THF) affects reaction kinetics.
  • Data Contradiction : NaBH₄ may reduce aldehyde intermediates in situ, necessitating careful stoichiometry .

Q. How can instability of this compound be mitigated during storage?

  • Methodology :
    • Stabilization : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) to prevent polymerization .
    • Additives : Use radical inhibitors (e.g., BHT) at 0.1–1% w/w to suppress aldol condensation .
  • Evidence : Aldehydes with strained rings (e.g., oxetane) are prone to dimerization; NMR monitoring is recommended pre-use .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s reactivity in nucleophilic additions?

  • Mechanistic Insights :
    • Steric Effects : The oxetane’s 3D structure hinders nucleophilic attack at the α-carbon, favoring β-addition pathways.
    • Electronic Effects : The ring’s electron-withdrawing nature polarizes the aldehyde group, enhancing electrophilicity .
  • Experimental Design :
    • Compare reactivity with non-cyclic analogs (e.g., linear aldehydes) using kinetic studies (UV-Vis or NMR) .
    • Use DFT calculations to map electron density distribution .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodology :
    • NMR : Assign peaks using 2D COSY/HSQC to distinguish aldehyde protons (δ 9.5–10.0 ppm) from oxetane protons (δ 3.5–4.5 ppm) .
    • GC-MS : Monitor purity and detect dimerization byproducts (e.g., m/z = 2×[M]+ –18 for aldol adducts) .
  • Data Conflict Example : Discrepancies in carbonyl IR stretches (1680–1720 cm⁻¹) may arise from solvent polarity or aggregation .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Approach :
    • DFT Studies : Optimize geometries (B3LYP/6-31G*) to calculate activation energies for reactions like Wittig olefination .
    • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
  • Validation : Cross-check with experimental kinetic data (e.g., Arrhenius plots) .

Synthetic Optimization Table

Reaction Type Reagents/Conditions Yield Range Key Challenges References
Reductive AminationNaBH₄, MeOH, 0°C45–60%Over-reduction of aldehyde
OxidationPCC, DCM, rt50–70%Oxetane ring stability
Aldol CondensationLHMDS, THF, –70°C30–40%Competing dimerization

Key Research Gaps

Instability Mechanisms : Limited data on long-term degradation products under varying humidity .

Biological Activity : No peer-reviewed studies on cytotoxicity or enzyme inhibition, despite structural similarity to bioactive aldehydes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.